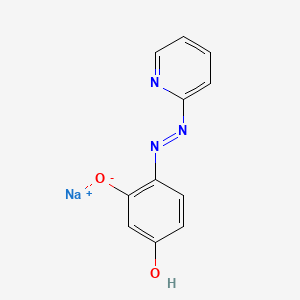

Sodium 4-(2-pyridylazo)resorcinol

Overview

Description

Sodium 4-(2-pyridylazo)resorcinol, also known as 4-(2-pyridylazo)resorcinol monosodium salt, is a chemical compound with the molecular formula C11H9N3O2Na. It is widely used as a metallochromic indicator and chromogenic agent for the quantitative determination of various metal ions. This compound forms colored complexes with metal ions, making it useful in analytical chemistry for detecting and measuring metal concentrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-pyridylazo)resorcinol typically involves the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction is carried out in an ethanol solvent under controlled temperature conditions. The product is then purified through recrystallization from a mixture of ethanol and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-pyridylazo)resorcinol undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as copper, zinc, cadmium, nickel, aluminum, mercury, lead, and iron.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Complexation Reactions: Common reagents include metal salts (e.g., copper sulfate, zinc chloride) and buffers to maintain the pH at optimal levels for complex formation.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) are used under controlled conditions.

Major Products

The major products of these reactions are the metal complexes formed with this compound. These complexes are often colored and can be analyzed using spectrophotometric methods .

Scientific Research Applications

Sodium 4-(2-pyridylazo)resorcinol has a wide range of applications in scientific research:

Analytical Chemistry: Used as a metallochromic indicator for the quantitative determination of over 50 elements.

Biological Studies: Employed in studies of zinc release from Escherichia coli aspartate transcarbamoylase.

Environmental Analysis: Utilized in cloud point extraction of copper, zinc, cadmium, and nickel in water samples.

Industrial Applications: Applied in the chelate titration of aluminum, mercury, lead, and nickel.

Mechanism of Action

The mechanism of action of Sodium 4-(2-pyridylazo)resorcinol involves the formation of colored complexes with metal ions. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding results in a change in the electronic structure of the compound, leading to the formation of a colored complex that can be detected and measured using spectrophotometric techniques .

Comparison with Similar Compounds

Similar Compounds

4-(2-Pyridylazo)-resorcinol: Similar in structure and function, used for similar applications.

1-(2-Pyridylazo)-2-naphthol: Another chromogenic agent used for metal ion detection.

2,6-Pyridinedicarboxylic acid: Used in metal complexation studies.

Uniqueness

Sodium 4-(2-pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for metal ions. It forms stable complexes with a wide range of metal ions, making it a versatile tool in analytical chemistry. Its ability to form colored complexes allows for easy detection and quantification of metal ions in various samples .

Properties

IUPAC Name |

sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13311-52-9, 16593-81-0 | |

| Record name | Sodium 4-(2-pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)